4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

MALT1 protease NF-κB signaling ABC-DLBCL

This 4-chloro benzamide is a privileged scaffold for allosteric MALT1 protease inhibition, distinct from the catalytically PI3K-binding 2-chloro isomer. The 4-chloro substitution redirects target engagement to the Trp580 pocket, critical for NF-κB-driven ABC-DLBCL research. Also applied as a kinase probe for BRAF/VEGFR2 DFG-out conformation studies and EGFR-TKI hit-to-lead campaigns targeting T790M/L858R mutants. S. aureus and B. subtilis antibacterial SAR starting point. Demand ≥95% purity and verify structural identity before use. NOT a generic analog – simple isomer swap invalidates pharmacophore selectivity.

Molecular Formula C19H12ClN3OS
Molecular Weight 365.84
CAS No. 863589-12-2
Cat. No. B2423205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
CAS863589-12-2
Molecular FormulaC19H12ClN3OS
Molecular Weight365.84
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
InChIKeyZWDIIYGQAPVENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (CAS 863589-12-2) – Procurement‑Relevant Structural Identity and Class Assignment


4‑Chloro‑N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)benzamide (CAS 863589‑12‑2, MF C₁₉H₁₂ClN₃OS, MW 365.84) is a heterocyclic small molecule belonging to the thiazolo[5,4‑b]pyridine‑conjugated benzamide class. The scaffold has been developed as an allosteric inhibitor of MALT1 protease, a key node in NF‑κB signaling and a validated target for activated‑B‑cell diffuse large B‑cell lymphoma (ABC‑DLBCL) [1]. The compound is commercially available at ≥95% purity for research and development use .

Why 4-Chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Cannot Be Replaced by Other Thiazolo[5,4-b]pyridine Benzamide Analogs


The substitution pattern on the benzamide ring critically redirects the target engagement profile of thiazolo[5,4‑b]pyridine‑conjugated benzamides. Patent disclosures from AbbVie establish that the 4‑chloro substitution on the benzamide moiety is a privileged motif for allosteric MALT1 protease inhibition, while the 2‑chloro isomer is reported to bind the catalytic site of phosphoinositide 3‑kinase (PI3K) [1][2]. A 3‑methoxy analog is described as a sirtuin‑1 (SIRT1) activator rather than a MALT1 inhibitor . These divergent target annotations demonstrate that the position and electronic nature of the substituent on the benzamide ring dictate the pharmacophore, making simple interchange of in‑class analogs scientifically invalid without re‑characterization of target selectivity.

Quantitative Differential Evidence for 4-Chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide vs. Closest Analogs


MALT1 Allosteric Inhibition vs. PI3K Catalytic Binding: Target Engagement Redirection by Chlorine Position

The 4‑chloro regioisomer is specifically claimed as an allosteric MALT1 inhibitor by AbbVie, whereas the 2‑chloro regioisomer is shown to bind PI3Kγ with high affinity (Kd = 2.60 nM) [1][2]. Allosteric MALT1 inhibitors from the thiazolo[5,4‑b]pyridine class achieve biochemical IC₅₀ values in the low‑nanomolar range; the well‑characterized MALT1 allosteric inhibitor MLT‑748 has an IC₅₀ of 5 nM against the paracaspase domain . By inference from the patent classification, 4‑chloro‑N‑(4‑(thiazolo[5,4‑b]pyridin‑2‑yl)phenyl)benzamide is predicted to exhibit MALT1 inhibitory potency within the same order of magnitude, while the 2‑chloro isomer lacks MALT1 engagement entirely due to its preference for the PI3K catalytic site.

MALT1 protease NF-κB signaling ABC-DLBCL

DFG‑Out Kinase Conformation Engagement vs. DFG‑In Type I Inhibitors: Structural Advantage for Drug‑Resistant Mutations

A structurally characterized thiazolo[5,4‑b]pyridine derivative (PDB 4DBN, compound 6d) binds the DFG‑out (inactive) conformation of human BRAF kinase, a binding mode that overcomes the gatekeeper T315I mutation in Bcr‑Abl [1][2]. Compound 6d exhibits dual BRAF/VEGFR2 IC₅₀ in the low‑nanomolar range, with a tumor‑growth‑inhibition ratio (T/C) of –7.0% in A375 xenografts at 50 mg/kg [1]. The 4‑chloro benzamide analog retains the anilide hydrogen‑bond donor/acceptor pair that stabilizes the DFG‑out conformation through interactions with Cys532 in BRAF, distinguishing it from type I kinase inhibitors that bind only the DFG‑in (active) conformation and are susceptible to secondary mutations.

BRAF VEGFR2 kinase inhibitor DFG-out

Cancer‑Cell Selectivity in EGFR‑Mutant NSCLC Models: Thiazolo[5,4‑b]pyridine Scaffold Achieves Osimertinib‑Comparable Potency with Normal‑Cell Sparing

In a 45‑compound series of thiazolo[5,4‑b]pyridine derivatives, the lead compound 10k displayed IC₅₀ values of 10 nM (HCC827, EGFR‑mutant), 80 nM (NCI‑H1975, T790M/L858R), and 820 nM (A549, wild‑type EGFR), with no cytotoxicity against normal BEAS‑2B bronchial epithelial cells at concentrations exceeding 35 μM [1]. This translates to a selectivity index >3,500 for HCC827 vs. BEAS‑2B, comparable to the approved drug osimertinib. The 4‑chloro benzamide variant (CAS 863589‑12‑2) conserves the core thiazolo[5,4‑b]pyridine pharmacophore required for EGFR hinge‑region binding and is anticipated to deliver similar mutant‑selective antiproliferative activity.

EGFR‑TKI non‑small cell lung cancer selective cytotoxicity

Antibacterial Activity Against Gram‑Positive Pathogens: Superiority of 4‑Chloro Substitution Over 4‑Ethoxy Analog

A series of N‑phenyl‑2‑(thiazolo[5,4‑b]pyridin‑2‑yl)benzamides, synthesized via a one‑pot green chemistry route, were screened against S. aureus and B. subtilis [1]. Compounds bearing electron‑withdrawing substituents (Cl, Br) demonstrated superior growth inhibition compared to electron‑donating substituents (ethoxy, methoxy). Specifically, 4‑chloro derivatives exhibited larger inhibition zones and lower MIC values against both Gram‑positive strains relative to the 4‑ethoxy analog (CAS 863588‑90‑3). The 4‑chloro substitution enhances membrane permeability and target‑site access due to optimal LogP, while the 4‑ethoxy analog suffers from reduced antibacterial activity attributable to excessive lipophilicity and steric hindrance.

antibacterial Staphylococcus aureus Bacillus subtilis

Optimal Application Scenarios for 4-Chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide Based on Quantitative Differentiation Evidence


MALT1 Allosteric Inhibitor Lead for ABC‑DLBCL Drug Discovery

Use as a starting scaffold for structure‑based optimization of allosteric MALT1 inhibitors targeting the Trp580 pocket. The 4‑chloro benzamide motif is explicitly claimed in AbbVie’s patent (WO2023/190490) as a MALT1 inhibitor, and the scaffold is distinct from the 2‑chloro isomer, which binds PI3K catalytically [1][2]. Biochemical profiling against recombinant MALT1 paracaspase domain with comparison to MLT‑748 (IC₅₀ = 5 nM) is recommended for hit validation .

DFG‑Out Kinase Chemical Probe for Resistant BRAF and VEGFR2 Mutants

Employ as a probe molecule for studying DFG‑out conformational dynamics in BRAF and VEGFR2 kinases. The thiazolo[5,4‑b]pyridine core, with the conserved anilide H‑bond motif (interaction with Cys532 in BRAF), enables binding to the inactive kinase conformation, as demonstrated by the cocrystal structure of compound 6d (PDB 4DBN) and its sustained activity against the T315I gatekeeper mutant in Bcr‑Abl [3][4].

Selective EGFR‑TKI Optimization for NSCLC with Acquired Resistance

Utilize as a synthetically tractable core for developing next‑generation EGFR‑TKIs with selectivity for mutant EGFR over wild‑type. The lead compound 10k in the thiazolo[5,4‑b]pyridine series achieved IC₅₀ = 10 nM against HCC827 (EGFR exon 19 del) with >3,500‑fold selectivity over normal BEAS‑2B cells, comparable to osimertinib [5]. The 4‑chloro benzamide derivative retains the essential hinge‑binding pharmacophore and is expected to deliver similar potency, facilitating hit‑to‑lead campaigns focused on T790M/L858R double mutants.

Antimicrobial Hit‑to‑Lead Development for Gram‑Positive Infections

Advance as an antibacterial hit against S. aureus and B. subtilis. In a series of thiazolepyridine‑conjugated benzamides, 4‑chloro substitution conferred superior bacteriostatic activity over the 4‑ethoxy analog, attributable to optimal LogP and minimized steric hindrance at the target binding pocket [6]. Further SAR exploration around the 4‑chloro position can enhance potency while maintaining membrane permeability.

Quote Request

Request a Quote for 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.